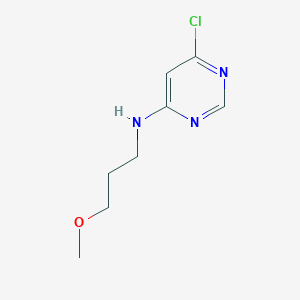

6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-N-(3-methoxypropyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O/c1-13-4-2-3-10-8-5-7(9)11-6-12-8/h5-6H,2-4H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCCDUAZDDMWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652071 | |

| Record name | 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-46-8 | |

| Record name | 6-Chloro-N-(3-methoxypropyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural and synthetic bioactive compounds.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental biological relevance, allowing pyrimidine-based molecules to readily interact with cellular machinery.[1][3] Consequently, functionalized pyrimidines are integral to a wide range of approved therapeutics, exhibiting anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1]

6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine is a key intermediate, a precisely functionalized building block designed for further elaboration in drug development programs. Its synthesis is a critical first step in the creation of more complex molecular entities. This guide provides an in-depth examination of its synthesis, grounded in the principles of heterocyclic chemistry and focused on a robust, reproducible, and scalable pathway. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed experimental protocol, and summarize the critical parameters for success.

Core Synthesis Strategy: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is achieved through a classic and highly effective reaction: the Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is significantly amplified by the inductive effect of two chlorine atoms, making the carbon atoms at the C4 and C6 positions highly electrophilic and susceptible to nucleophilic attack.[4][5]

The established reactivity order for nucleophilic substitution on halopyrimidines is C4(6) > C2 >> C5.[6] This preferential reactivity is the linchpin of our strategy, allowing for a controlled, regioselective mono-amination of a symmetric precursor, 4,6-dichloropyrimidine.

Diagram 1: Overall Synthesis Pathway.

Part 1: Synthesis of the Key Precursor, 4,6-Dichloropyrimidine

The journey begins with the preparation of the starting material, 4,6-dichloropyrimidine. This is typically accomplished via the chlorination of 4,6-dihydroxypyrimidine.

-

Reaction Principle: The hydroxyl groups of the more stable tautomeric form of 4,6-dihydroxypyrimidine are converted to chloro groups using a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[7][8] The reaction is often performed in the presence of a tertiary amine, such as N,N-diisopropylethylamine or N,N-dimethylaniline, which acts as a base to scavenge the HCl produced and can catalyze the reaction.[7][8]

-

Causality of Reagent Choice: Phosphorus oxychloride is highly effective for converting heteroaromatic hydroxyl groups (or their keto tautomers) into chlorides. The use of a hindered or tertiary amine prevents potential side reactions where the amine itself might act as a nucleophile.[7]

Part 2: The Core Reaction—Formation of this compound

This step involves the regioselective reaction of 4,6-dichloropyrimidine with one equivalent of 3-methoxypropylamine.

Diagram 2: Conceptual SNAr Reaction Mechanism.

-

Mechanism and Regioselectivity: The reaction proceeds via the formation of a transient, negatively charged intermediate known as a Meisenheimer complex.[6] The primary amino group of 3-methoxypropylamine attacks the C4 position of the pyrimidine ring. This position is favored because the resulting Meisenheimer intermediate is more stable, with the negative charge delocalized more effectively by the adjacent ring nitrogen atom, compared to an attack at the C2 position.[6] Subsequently, a chloride ion is eliminated, restoring aromaticity and yielding the mono-substituted product.

-

Control of Stoichiometry: Precise control over the stoichiometry of the reactants is paramount. Using approximately one equivalent of 3-methoxypropylamine ensures that mono-substitution is the predominant pathway. A large excess of the amine would lead to the undesired formation of the di-substituted product, N4,N6-bis(3-methoxypropyl)pyrimidine-4,6-diamine.

-

Role of the Base: The reaction liberates one equivalent of hydrochloric acid (HCl). A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), must be included to neutralize this acid.[9][10] Failure to do so would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Quantitative Data Summary

The following table outlines the typical parameters for the synthesis, derived from analogous procedures in the literature.[5][9][10]

| Parameter | Value/Reagent | Molar Equiv. | Rationale |

| Starting Material | 4,6-Dichloropyrimidine | 1.0 | The electrophilic pyrimidine core. |

| Nucleophile | 3-Methoxypropylamine | 1.0 - 1.2 | Controlled stoichiometry to favor mono-substitution. |

| Base | Potassium Carbonate (K₂CO₃) | 2.0 - 2.5 | Acid scavenger; insoluble base simplifies work-up. |

| Solvent | N,N-Dimethylformamide (DMF) | - | Aprotic, polar solvent, effectively solvates ions. |

| Temperature | 80 - 100 °C | - | Provides sufficient thermal energy to overcome the activation barrier. |

| Reaction Time | 4 - 12 hours | - | Monitored by TLC or LC-MS for completion. |

| Expected Yield | 65 - 85% | - | Typical for this type of SNAr reaction. |

Experimental Protocol

This protocol is a self-validating system, designed for clarity and reproducibility.

Diagram 3: Step-by-Step Experimental Workflow.

Materials:

-

4,6-Dichloropyrimidine

-

3-Methoxypropylamine

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4,6-dichloropyrimidine (1.0 eq), finely powdered potassium carbonate (2.2 eq), and anhydrous DMF.

-

Nucleophile Addition: Stir the resulting suspension at room temperature and add 3-methoxypropylamine (1.1 eq) dropwise via syringe.

-

Heating: Heat the reaction mixture to 80 °C in an oil bath and maintain this temperature.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting 4,6-dichloropyrimidine is consumed (typically 4-8 hours).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash them sequentially with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to isolate the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The synthesis of this compound is a textbook example of a well-controlled, regioselective nucleophilic aromatic substitution. The key to a successful synthesis lies in understanding the inherent electronic properties of the dichloropyrimidine ring, maintaining strict stoichiometric control to ensure mono-amination, and employing appropriate reaction conditions to facilitate the transformation efficiently. This guide provides the fundamental principles and a practical, field-proven protocol to enable researchers to confidently produce this valuable chemical intermediate for applications in drug discovery and development.

References

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 8. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and medicinal chemistry, substituted pyrimidines represent a cornerstone scaffold, integral to the development of a wide array of therapeutic agents.[1][2] Their prevalence is a testament to their versatile chemical reactivity and their ability to engage with biological targets through various non-covalent interactions. This guide provides a comprehensive technical overview of a specific pyrimidine derivative, this compound (CAS No. 941294-46-8), tailored for researchers, scientists, and drug development professionals. Our focus extends beyond a mere cataloging of data; we aim to deliver actionable insights into the causality behind its properties and the experimental methodologies required for its characterization.

This document delves into the core physicochemical attributes that govern the behavior of this molecule—from its structural and electronic properties to its solubility and lipophilicity. Understanding these characteristics is paramount, as they are the primary determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately, its potential as a drug candidate. We will explore its spectroscopic signature, chemical reactivity, and provide validated, step-by-step protocols for the empirical determination of its most critical parameters.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a substituted pyrimidine featuring a chlorine atom at the 6-position and a 3-methoxypropylamino side chain at the 4-position.

-

IUPAC Name: this compound

-

CAS Number: 941294-46-8[3]

-

Molecular Formula: C₈H₁₂ClN₃O[3]

-

Molecular Weight: 201.65 g/mol [3]

The structural arrangement of these functional groups dictates the molecule's electronic distribution, steric profile, and potential for intermolecular interactions.

References

- 1. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

An In-depth Technical Guide to the Biological Activity of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Foreword: Charting the Course for a Novel Pyrimidine Derivative

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in oncology.[1][2] Its ability to form key hydrogen bonds with the hinge region of protein kinases has made it a cornerstone of kinase inhibitor design.[1] This guide focuses on a novel derivative, 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine , a compound designed to explore new chemical space within this important class.

Due to the novelty of this specific molecule, publicly available biological data is scarce. Therefore, this document is structured as a proactive research and characterization plan. As a Senior Application Scientist, my objective is to provide not just a summary of known facts, but a forward-looking, logical framework for investigation. We will proceed from a plausible synthesis through a series of robust, validated experimental protocols to hypothetically characterize its biological activity, focusing on its potential as a kinase inhibitor. This guide is built on the established activities of structurally related 4,6-disubstituted pyrimidines to provide a scientifically grounded, albeit predictive, analysis.

Rationale and Synthesis

Design Rationale

The structure of this compound incorporates several features of interest:

-

The 4-aminopyrimidine core: A well-established hinge-binding motif for various kinases.

-

The 6-chloro substituent: This group serves as a reactive handle for further chemical modification but also plays a role in the electronic properties of the pyrimidine ring, potentially influencing binding affinity.

-

The N-(3-methoxypropyl) side chain: This flexible, polar side chain can explore regions of the ATP-binding pocket beyond the hinge, potentially conferring selectivity and improving physicochemical properties like solubility.

Proposed Synthesis Pathway

The synthesis of the title compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction, a common and efficient method for functionalizing chloropyrimidines.[3]

Reaction Scheme: The reaction involves the displacement of the chlorine atom at the C4 position of 4,6-dichloropyrimidine by 3-methoxypropan-1-amine. The C4 position is generally more reactive towards nucleophilic attack than the C2 position in dichloropyrimidines.[3]

References

- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]

- 3. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine: A Technical Guide to Target Identification and Validation

Abstract

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents.[1][2][3] This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific pyrimidine derivative, 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine. Drawing upon the extensive biological activities of related compounds, we postulate that this molecule holds promise as a modulator of key cellular signaling pathways, particularly those governed by protein kinases and epigenetic modifiers. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, outlining a strategic and experimentally robust approach to elucidate the compound's mechanism of action and validate its therapeutic targets.

Introduction: The Prominence of the Pyrimidine Core in Drug Discovery

The pyrimidine ring system is a fundamental heterocyclic structure found in nucleic acids and a plethora of biologically active molecules.[1] Its inherent ability to engage in various biological interactions has made it a privileged scaffold in the design of novel therapeutics. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5] A significant portion of their therapeutic efficacy, particularly in oncology, stems from their function as inhibitors of protein kinases, crucial regulators of cellular processes that are often dysregulated in disease.[6][7][8][9][10]

The subject of this guide, this compound, is a structurally distinct aminopyrimidine. While specific biological data for this compound is not extensively documented in publicly available literature, its core structure strongly suggests a potential to interact with ATP-binding sites of protein kinases, a common mechanism for pyrimidine-based inhibitors.[7][9] Furthermore, the growing understanding of the role of epigenetic modifications in disease pathogenesis opens another avenue of exploration for pyrimidine derivatives as potential modulators of epigenetic enzymes.[11][12][13]

This guide will therefore focus on two primary, high-probability target classes for this compound:

-

Protein Kinases: With a particular focus on those implicated in oncology and inflammatory diseases.

-

Epigenetic Modifiers: Exploring the potential to influence gene expression through the modulation of enzymes involved in chromatin remodeling.

Postulated Therapeutic Targets and Mechanistic Rationale

Protein Kinases: The Prime Suspects

The 4-aminopyrimidine core is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.[7] This structural element mimics the adenine portion of ATP, allowing it to competitively bind to the ATP-binding pocket of a wide range of kinases. The substituents on the pyrimidine ring play a crucial role in determining selectivity and potency.

Based on extensive literature on pyrimidine-based kinase inhibitors, we hypothesize that this compound could target one or more of the following kinase families:

-

Src Family Kinases (SFKs): As non-receptor tyrosine kinases, SFKs are pivotal in regulating cell proliferation, survival, and migration. Their aberrant activation is a hallmark of many cancers.[6]

-

Epidermal Growth Factor Receptor (EGFR) Family: These receptor tyrosine kinases are frequently mutated or overexpressed in various solid tumors, making them validated therapeutic targets.[5][6]

-

Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Several pyrimidine-based compounds have shown potent CDK inhibitory activity.[8]

-

Janus Kinases (JAKs): These kinases are central to cytokine signaling pathways and are implicated in inflammatory and autoimmune disorders, as well as certain hematological malignancies.[7]

Diagram: Postulated Kinase Inhibition Pathway

Caption: Postulated mechanism of kinase inhibition.

Epigenetic Modifiers: An Emerging Frontier

Epigenetic modifications, such as DNA methylation and histone modifications, play a critical role in regulating gene expression without altering the DNA sequence itself.[11][12] The enzymes responsible for these modifications, known as epigenetic modifiers, are increasingly recognized as viable drug targets in cancer and other diseases.[13][14] The structural diversity of pyrimidine derivatives suggests they could potentially interact with the cofactor or substrate binding sites of these enzymes.

Potential epigenetic targets include:

-

Histone Deacetylases (HDACs): These enzymes are generally associated with transcriptional repression and are validated targets in oncology.[5]

-

Histone Methyltransferases (HMTs) and Demethylases (HDMs): These enzymes add or remove methyl groups from histones, respectively, leading to either gene activation or repression.[14]

-

DNA Methyltransferases (DNMTs): These enzymes catalyze the methylation of DNA, a key mechanism for gene silencing.[11]

Diagram: Potential Epigenetic Modulation

Caption: Hypothesized modulation of epigenetic pathways.

Experimental Workflow for Target Identification and Validation

A multi-pronged approach is essential to definitively identify and validate the therapeutic targets of this compound.

Diagram: Target Identification and Validation Workflow

Caption: A streamlined workflow for target discovery and validation.

Phase 1: Initial Target Identification

3.1.1. Broad-Spectrum Kinase Panel Screening

-

Objective: To identify potential kinase targets through a high-throughput in vitro screen.

-

Methodology:

-

Synthesize and purify this compound.

-

Submit the compound to a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot™) for screening against a comprehensive panel of human kinases at a fixed concentration (e.g., 1 µM).

-

Analyze the data to identify kinases with significant inhibition (e.g., >70% inhibition).

-

3.1.2. Epigenetic Enzyme Profiling

-

Objective: To assess the inhibitory activity against a panel of key epigenetic modifiers.

-

Methodology:

-

Utilize commercially available enzymatic assays (e.g., BPS Bioscience, Reaction Biology) for a panel of HDACs, HMTs, and DNMTs.

-

Determine the half-maximal inhibitory concentration (IC50) for any enzymes showing significant activity.

-

3.1.3. Computational Docking Studies

-

Objective: To predict the binding mode and affinity of the compound to the identified "hit" kinases or epigenetic enzymes.

-

Methodology:

-

Obtain the crystal structures of the hit targets from the Protein Data Bank (PDB).

-

Perform molecular docking simulations using software such as AutoDock, Glide, or GOLD to predict the binding pose and score.

-

Analyze the predicted interactions to understand the structural basis of binding.

-

Phase 2: Cellular Target Validation

3.2.1. Cellular Target Engagement Assays

-

Objective: To confirm that the compound interacts with the putative target in a cellular context.

-

Methodology:

-

Cellular Thermal Shift Assay (CETSA):

-

Treat intact cells with the compound or vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Analyze the soluble fraction of the target protein by Western blot. Ligand binding stabilizes the protein, resulting in a higher melting temperature.

-

-

NanoBRET™ Target Engagement Assay:

-

Use cells expressing the target protein fused to a NanoLuc® luciferase.

-

Add a fluorescent energy transfer probe that binds to the same site as the test compound.

-

Measure the bioluminescence resonance energy transfer (BRET) signal. Displacement of the probe by the compound results in a loss of BRET.

-

-

3.2.2. Downstream Signaling Pathway Analysis

-

Objective: To demonstrate that target engagement leads to modulation of the downstream signaling pathway.

-

Methodology:

-

Western Blotting:

-

Treat cells with the compound for various times and at different concentrations.

-

Prepare cell lysates and perform Western blotting to assess the phosphorylation status of key downstream substrates of the target kinase.

-

-

Quantitative PCR (qPCR):

-

For epigenetic targets, treat cells with the compound.

-

Isolate RNA and perform qPCR to measure the expression levels of genes known to be regulated by the target enzyme.

-

-

Quantitative Data Summary

| Assay | Parameter | Example Data for Hypothetical Hit |

| Kinase Panel Screen | % Inhibition @ 1 µM | Src: 95%, EGFR: 40%, CDK2: 15% |

| IC50 Determination | IC50 (nM) | Src: 50 nM |

| Cellular Target Engagement (CETSA) | ΔTm (°C) | +2.5 °C for Src |

| Downstream Pathway Analysis | p-Src (Y416) Levels | 70% decrease at 100 nM |

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a modulator of critical cellular signaling pathways, with protein kinases being the most probable targets. The outlined experimental workflow provides a robust and logical progression from broad-based screening to rigorous cellular validation. Successful identification and validation of its therapeutic target(s) will pave the way for further preclinical development, including lead optimization, in vivo efficacy studies in relevant disease models, and comprehensive safety and toxicology assessments. The exploration of this and other novel pyrimidine derivatives continues to be a promising avenue for the discovery of next-generation therapeutics.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting Epigenetic Modifiers in Cancer | Bentham Science [benthamscience.com]

- 12. Item - Targeting Epigentic Modifiers in Cancer - University of Tasmania - Figshare [figshare.utas.edu.au]

- 13. Epigenetic modulators, modifiers and mediators in cancer aetiology and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine Derivatives and Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. This technical guide provides a comprehensive overview of a specific, yet underexplored, class of pyrimidine derivatives: 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine and its analogs. As a Senior Application Scientist, this document synthesizes established synthetic methodologies, analyzes potential biological activities through structure-activity relationship (SAR) studies of related compounds, and proposes detailed experimental protocols for their synthesis and evaluation. This guide is intended to serve as a foundational resource for researchers interested in exploring this chemical space for the development of novel therapeutics, particularly in the realm of kinase inhibition.

Introduction: The Pyrimidine Scaffold in Drug Discovery

Nitrogen-containing heterocyclic compounds are of paramount importance in medicinal chemistry, with the pyrimidine nucleus being a particularly privileged scaffold.[1][2][3] This six-membered aromatic ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is present in a wide array of approved drugs and clinical candidates.[4][5] The versatility of the pyrimidine core allows for substitutions at multiple positions, profoundly influencing its physicochemical properties and biological activity.[6] This has led to the development of pyrimidine derivatives with a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities.[1][6]

The 4-amino-6-chloropyrimidine core, in particular, serves as a versatile intermediate for the synthesis of diverse compound libraries. The chlorine atom at the 6-position is an excellent leaving group, amenable to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the introduction of various functionalities.[2][7] This guide focuses on a specific derivative, this compound, and its analogs, exploring their synthetic accessibility and potential as biologically active agents. The incorporation of an N-(3-methoxypropyl) side chain introduces a degree of flexibility and potential for hydrogen bonding, which can be critical for target engagement.

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogs can be logically approached through a multi-step sequence, starting from readily available precursors. The general strategy involves the construction of the 4-amino-6-chloropyrimidine core, followed by the introduction of the desired side chains.

Synthesis of the 4,6-Dichloropyrimidine Intermediate

A common and efficient method for the synthesis of the key intermediate, 4,6-dichloropyrimidine, involves the chlorination of 4,6-dihydroxypyrimidine.[1]

Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 4,6-dihydroxypyrimidine (1.0 eq).

-

Chlorination: Add phosphorus oxychloride (POCl3, 5.0-10.0 eq) to the flask.

-

Catalysis: Add a catalytic amount of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA, 0.1-0.2 eq), to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4,6-dichloropyrimidine.

Causality Behind Experimental Choices: The use of excess phosphorus oxychloride serves as both the chlorinating agent and the solvent. The addition of a hindered amine catalyst accelerates the reaction. The careful quenching on ice is necessary to manage the exothermic reaction of excess POCl3 with water.

Synthesis of this compound

The target compound can be synthesized via a nucleophilic aromatic substitution reaction on the 4,6-dichloropyrimidine intermediate. The greater reactivity of the C4 position on the pyrimidine ring allows for selective mono-substitution.[8]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

-

Nucleophilic Addition: Add 3-methoxypropan-1-amine (1.0-1.2 eq) to the solution.

-

Base: Add a non-nucleophilic base, such as triethylamine (TEA) or DIPEA (1.5-2.0 eq), to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound.

Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product. The final product's identity and purity can be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Caption: Synthetic workflow for this compound.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not extensively reported in the public domain, the well-established role of pyrimidine derivatives as kinase inhibitors provides a strong rationale for investigating its therapeutic potential.[6][9][10]

Kinase Inhibition: A Probable Mechanism of Action

Many 4-aminopyrimidine derivatives are known to function as ATP-competitive kinase inhibitors. The pyrimidine core acts as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region.[9] The substituents at the C2, C5, and C6 positions project into the ATP-binding pocket and contribute to binding affinity and selectivity.

Caption: Proposed mechanism of kinase inhibition by pyrimidine derivatives.

The N-(3-methoxypropyl) side chain of the title compound could potentially interact with residues in the solvent-exposed region of the kinase active site through hydrogen bonding or hydrophobic interactions, thereby influencing its inhibitory profile.

Structure-Activity Relationship (SAR) Considerations

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents.[6] For 4-amino-6-chloropyrimidine analogs, key SAR insights can be inferred from related series:

-

Substitution at the 6-position: The chlorine atom can be replaced with various aryl or alkyl groups via cross-coupling reactions to explore interactions with the hydrophobic regions of the kinase active site.

-

Modification of the 4-amino side chain: The length, flexibility, and hydrogen bonding capacity of the N-alkoxyalkyl chain can be systematically varied to optimize target engagement. For instance, altering the length of the alkyl chain or the position of the methoxy group can impact binding affinity and selectivity.

-

Substitution at the 2- and 5-positions: Introduction of small alkyl or aryl groups at these positions can further modulate the electronic properties and steric profile of the molecule, leading to improved potency and selectivity.

Table 1: Hypothetical SAR of this compound Analogs

| Position of Modification | Type of Modification | Expected Impact on Activity | Rationale |

| C6 | Replacement of Cl with small aryl groups | Potential increase in potency | Exploration of hydrophobic pockets in the kinase active site. |

| N4-side chain | Variation of alkyl chain length | Modulation of binding affinity | Optimization of interactions with solvent-exposed regions. |

| N4-side chain | Introduction of additional H-bond donors/acceptors | Potential for enhanced target engagement | Formation of additional hydrogen bonds with the target protein. |

| C2 | Introduction of small alkyl groups | May improve selectivity | Steric hindrance could disfavor binding to off-target kinases. |

| C5 | Introduction of halogens | Can influence electronic properties and binding | Halogen bonding is a known interaction in protein-ligand binding. |

Experimental Protocols for Biological Evaluation

To ascertain the therapeutic potential of this compound and its analogs, a systematic biological evaluation is essential.

In Vitro Kinase Inhibition Assay

A primary screen should involve testing the compounds against a panel of kinases to determine their inhibitory activity and selectivity profile.

Experimental Protocol: Kinase Inhibition Assay (e.g., using a luminescence-based assay)

-

Reagent Preparation: Prepare assay buffer, kinase solution, substrate/ATP solution, and the test compound dilutions.

-

Reaction Initiation: In a 384-well plate, add the kinase solution followed by the test compound at various concentrations.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for compound-kinase interaction.

-

Start Reaction: Add the substrate/ATP solution to initiate the kinase reaction.

-

Reaction Termination and Signal Detection: After a specific incubation period, stop the reaction and add a detection reagent that measures the amount of ATP remaining (e.g., Kinase-Glo®).

-

Data Analysis: Measure the luminescence signal, which is inversely proportional to the kinase activity. Calculate the IC50 values for each compound.

Trustworthiness of the Protocol: This assay includes positive controls (known inhibitors) and negative controls (DMSO vehicle) to ensure the validity of the results. The use of a multi-point dose-response curve allows for accurate determination of IC50 values.

Cellular Proliferation Assay

To assess the anti-proliferative effects of the compounds, a cell-based assay using relevant cancer cell lines is crucial.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Caption: Workflow for the biological evaluation of pyrimidine derivatives.

Conclusion and Future Directions

This compound and its analogs represent a promising, yet underexplored, area of chemical space for the development of novel therapeutics. The synthetic accessibility of the 4-amino-6-chloropyrimidine core provides a robust platform for the generation of diverse compound libraries. Based on the extensive literature on related pyrimidine derivatives, it is highly probable that these compounds will exhibit interesting biological activities, particularly as kinase inhibitors.

Future research should focus on the systematic synthesis and biological evaluation of a library of analogs to establish a clear structure-activity relationship. This will involve modifications at the C6, N4, C2, and C5 positions of the pyrimidine ring. Promising lead compounds identified through in vitro and cellular assays should then be advanced to preclinical in vivo studies to evaluate their pharmacokinetic properties and therapeutic efficacy. This structured approach will be instrumental in unlocking the full therapeutic potential of this intriguing class of pyrimidine derivatives.

References

- 1. US6982331B2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]

- 2. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 3. 6-Chloro-2-cyclopropyl-N,N-diethylpyrimidin-4-amine [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Semantic Scholar [semanticscholar.org]

- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

In Silico Modeling of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine Interactions with Protein Kinases: A Technical Guide

This guide provides an in-depth technical framework for investigating the molecular interactions of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine, a compound featuring a privileged pyrimidine scaffold, with a representative protein kinase target. As researchers and drug development professionals, understanding the principles and practical steps of in silico modeling is paramount for accelerating the discovery of novel therapeutics. This document eschews a rigid template, instead adopting a narrative that mirrors the logical flow of a computational drug discovery project, from target selection to the intricacies of molecular dynamics.

Introduction: The Significance of the Pyrimidine Scaffold and Target Selection Rationale

The pyrimidine core is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] Its derivatives, particularly aminopyrimidines, are well-documented as potent kinase inhibitors.[1][3] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders.[2][4] The aminopyrimidine motif is adept at forming key hydrogen bonds with the highly conserved hinge region of the kinase ATP-binding pocket, making it an excellent starting point for inhibitor design.[2]

For the purpose of this guide, we will focus on Microtubule Affinity Regulating Kinase 3 (MARK3) as a representative biological target for this compound. This selection is based on the availability of high-resolution crystal structures of MARK3 in complex with aminopyrimidine-based inhibitors (e.g., PDB ID: 7P1L), which provides an excellent foundation for structure-based in silico modeling.[1][2] MARK3 itself is implicated in neurodegenerative diseases through its role in phosphorylating the tau protein, making it a therapeutically relevant target.[2]

The In Silico Workflow: A Multi-Step Approach to Understanding Molecular Interactions

Our investigation will follow a structured, multi-step in silico workflow. This process is designed to be self-validating, with each step building upon the last to provide a comprehensive picture of the potential binding of our compound of interest to the target kinase.

Caption: A generalized workflow for in silico protein-ligand interaction studies.

Part I: Preparation of Molecular Structures

Meticulous preparation of both the ligand and the target protein is a critical first step for any meaningful in silico modeling project.[4]

Ligand Preparation Protocol

The 3D structure of this compound must be generated and optimized.

Step-by-Step Protocol:

-

2D Structure Generation: Draw the 2D structure of the molecule using a chemical drawing tool like ChemDraw or the online PubChem Sketcher.

-

Conversion to 3D: Convert the 2D structure to a 3D conformation. Most molecular modeling software suites have this capability.

-

Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation.

-

Charge Assignment: Assign partial charges to the atoms. For subsequent simulations using the CHARMM force field, Gasteiger charges can be initially assigned, which will be refined later.

-

File Format Conversion: Save the prepared ligand structure in a format compatible with docking and simulation software, such as .mol2 or .pdbqt.

Target Protein Preparation Protocol

We will use the crystal structure of human MARK3 (PDB ID: 7P1L) as our starting point.[1]

Step-by-Step Protocol:

-

Structure Retrieval: Download the PDB file for 7P1L from the RCSB Protein Data Bank.[1]

-

Initial Cleaning: Open the PDB file in a molecular visualization program like PyMOL or UCSF Chimera.[1][5] Remove water molecules, co-solvents, and any co-crystallized ligands from the original structure.

-

Handling Missing Residues/Loops: Inspect the protein for any missing residues or loops. If short, they can often be built using tools like Modeller. For this guide, we will proceed with the available structure, assuming the binding site is intact.

-

Protonation and Charge Assignment: Add hydrogen atoms to the protein, corresponding to a physiological pH of 7.4. This is a critical step for accurate hydrogen bond prediction.

-

Preparation for Docking: Save the cleaned and protonated protein structure in the .pdbqt format for use with AutoDock Vina, which involves adding Kollman charges.[6]

Part II: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[7] We will use AutoDock Vina for this purpose, a widely used and validated docking program.[5][8]

Molecular Docking Workflow

Caption: A simplified workflow for molecular docking using AutoDock Vina.

Step-by-Step Docking Protocol

-

Grid Box Definition: Define a search space (grid box) that encompasses the ATP-binding site of MARK3. The location of the co-crystallized inhibitor in the original 7P1L structure can be used to guide the placement of this box.[6]

-

Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and the output file name.[9]

-

Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.[8]

-

Analysis of Results: Vina will output a file containing multiple binding poses for the ligand, ranked by their predicted binding affinities in kcal/mol.[7] These poses should be visually inspected using PyMOL or another molecular graphics program.[1][10] The pose with the lowest binding energy and a sensible interaction pattern (e.g., hydrogen bonds with the hinge region) is typically selected for further analysis.

Expected Docking Results

The primary outputs from the docking simulation are the binding poses and their corresponding binding affinities.

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key H-Bond Interactions (Predicted) |

| 1 | -9.5 | Hinge Region Residue 1, Hinge Region Residue 2 |

| 2 | -9.2 | Hinge Region Residue 1 |

| 3 | -8.8 | Catalytic Loop Residue |

Part III: Molecular Dynamics Simulation

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment.[11] This provides insights into the stability of the binding pose and the key interactions that maintain it. We will use GROMACS, a powerful and versatile MD engine.[2][12]

Molecular Dynamics Workflow

Caption: The sequential stages of a molecular dynamics simulation.[4]

Step-by-Step MD Simulation Protocol

-

Force Field Parameterization: Generate topology and parameter files for the ligand that are compatible with the CHARMM force field.[13][14] The CGenFF server is a valuable resource for this step. The protein topology will be generated using the GROMACS pdb2gmx tool with the CHARMM36m force field.

-

System Building: Create a simulation box and solvate the protein-ligand complex with water molecules (e.g., TIP3P water model).[11]

-

Ionization: Add ions to neutralize the system and to mimic a physiological salt concentration.[11]

-

Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes.

-

Equilibration: Conduct two phases of equilibration:

-

NVT (constant Number of particles, Volume, and Temperature): Equilibrate the temperature of the system.

-

NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure and density of the system. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.[11]

-

-

Production MD: Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds) without any restraints.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds over the course of the simulation.

-

Conclusion: Synthesizing In Silico Insights for Drug Discovery

This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with the protein kinase MARK3. By combining molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the potential binding mode, affinity, and stability of this compound.[4] These computational predictions are not a replacement for experimental validation but serve as a powerful tool to prioritize compounds, generate hypotheses about structure-activity relationships, and guide the design of more potent and selective inhibitors. The methodologies described herein are broadly applicable to other small molecules and protein targets, providing a foundational framework for modern, computationally-driven drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(2-Aminopropan-2-yl)pyrimidin-4-amine | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4BCF: Structure of CDK9 in complex with cyclin T and a 2-amino-4-heteroaryl- pyrimidine inhibitor [ncbi.nlm.nih.gov]

- 7. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Compound 3-chloro-4-methoxy-N-(6-methylpyridin-2-yl)benzamide - Chemdiv [chemdiv.com]

- 10. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

- 13. N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine | C22H25ClFN4O3+ | CID 44629454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Spectral Analysis of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

An In-depth Technical Guide for Drug Development Professionals and Scientists

Abstract

This technical guide provides a comprehensive analysis of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine, a key heterocyclic building block in modern medicinal chemistry. The structural elucidation of such molecules is paramount for ensuring the integrity of drug discovery pipelines, from hit identification to lead optimization. This document details the application of three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Beyond presenting raw data, this guide emphasizes the causal logic behind experimental choices and the synergy between these methods. It is designed to serve as a practical reference for researchers and drug development professionals, offering field-proven insights into the complete spectral characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound is a substituted pyrimidine. The structural integrity is confirmed by a multi-faceted analytical approach where each technique provides unique and complementary information.

-

NMR Spectroscopy elucidates the carbon-hydrogen framework, providing detailed information on the connectivity and chemical environment of each atom.

-

Mass Spectrometry confirms the molecular weight and elemental composition and offers structural clues through predictable fragmentation patterns.

-

IR Spectroscopy provides a rapid and definitive confirmation of the key functional groups present in the molecule.

Below is the annotated chemical structure, with numbering conventions used throughout this guide for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this analysis, a high-resolution spectrometer (e.g., 400 MHz) is used, with deuterated chloroform (CDCl₃) as the solvent, chosen for its ability to dissolve the analyte and for its single, non-interfering residual solvent peak. Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm).

¹H NMR Analysis: Decoding the Proton Environment

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The chemical shift of each proton is influenced by the electron density of its surroundings; electron-withdrawing groups like the pyrimidine nitrogens and the chlorine atom will shift nearby protons "downfield" to a higher ppm value.

Predicted ¹H NMR Spectral Data

| Assigned Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H2 | ~8.35 | Singlet (s) | 1H | Highly deshielded by two adjacent ring nitrogens.[1][2] |

| H5 | ~6.40 | Singlet (s) | 1H | Shielded relative to H2, but adjacent to the electron-withdrawing chlorine. |

| H7 (N-H) | ~5.50 | Broad Triplet (br t) | 1H | Broad signal due to quadrupolar coupling with nitrogen and chemical exchange; coupling to H8. Disappears upon D₂O shake.[3] |

| H8 (-CH₂-) | ~3.55 | Quartet (q) | 2H | Adjacent to the electron-withdrawing amine (deshielded), split by both H7 and H9. |

| H10 (-CH₂-) | ~3.45 | Triplet (t) | 2H | Adjacent to the electronegative ether oxygen. |

| H11 (-OCH₃) | ~3.35 | Singlet (s) | 3H | Characteristic chemical shift for a methoxy group. |

| H9 (-CH₂-) | ~1.90 | Quintet (quin) | 2H | Aliphatic proton, split by H8 and H10. |

¹³C NMR Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic state.

Predicted ¹³C NMR Spectral Data

| Assigned Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|

| C2, C4, C6 | 155 - 162 | Aromatic carbons directly bonded to nitrogen and/or chlorine are significantly deshielded.[1] |

| C5 | ~108 | The C-H carbon on the pyrimidine ring, shielded relative to the other ring carbons. |

| C4' (-OCH₃) | ~59 | Typical shift for a methoxy carbon. |

| C3' (-CH₂-O) | ~70 | Aliphatic carbon bonded to oxygen is deshielded. |

| C1' (-CH₂-N) | ~40 | Aliphatic carbon bonded to nitrogen. |

| C2' (-CH₂-) | ~29 | Central aliphatic carbon, least affected by heteroatoms. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

D₂O Exchange: To confirm the N-H proton, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The N-H signal should disappear or significantly diminish.[3]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental formula of the compound. Electron Ionization (EI) is a suitable technique for this molecule, as it is volatile and thermally stable enough to produce a distinct molecular ion and reproducible fragmentation patterns.

Molecular Ion and Isotopic Pattern

The key diagnostic feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.

-

Molecular Formula: C₈H₁₂ClN₃O

-

Monoisotopic Mass (for C₈H₁₂³⁵ClN₃O): 201.06 Da

-

M⁺ Peak: Expected at m/z = 201

-

[M+2]⁺ Peak: Expected at m/z = 203 (with ~33% the intensity of the M⁺ peak)

The nitrogen rule of mass spectrometry, which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, is consistent with our analysis.[3]

Key Fragmentation Pathways

The energetically unstable molecular ions will break apart into smaller, characteristic fragments. Analyzing these fragments allows for the reconstruction of the molecular structure.[4]

Predicted MS Fragmentation Data

| m/z Value | Proposed Fragment | Rationale for Formation |

|---|---|---|

| 201/203 | [C₈H₁₂ClN₃O]⁺ | Molecular Ion (M⁺) |

| 156/158 | [C₅H₃ClN₃]⁺ | Loss of the 3-methoxypropyl radical (•C₄H₉O) via cleavage of the C4-N bond. |

| 144 | [C₇H₁₄NO]⁺ | Alpha-cleavage next to the amine, with charge retained on the side chain. A very common pathway for amines.[5] |

| 127/129 | [C₄H₂ClN₂]⁺ | Loss of HCN from the pyrimidine ring fragment. |

| 58 | [C₃H₈N]⁺ | Cleavage of the C1'-C2' bond, forming a stable iminium ion. |

| 45 | [C₂H₅O]⁺ | Fragment corresponding to the methoxyethyl cation, resulting from cleavage of the C2'-C3' bond. |

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: Introduce a small volume (e.g., 1 µL) of the solution into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Subject the sample to electron ionization (standard 70 eV).

-

Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and key fragments.

-

Data Interpretation: Analyze the resulting spectrum, identifying the M⁺ and [M+2]⁺ peaks and assigning structures to major fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its bond vibrations.

Analysis of Key Absorption Bands

The IR spectrum will confirm the presence of the secondary amine, the aromatic pyrimidine ring, the aliphatic side chain, and the ether linkage.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| ~3350 | N-H Stretch | Secondary Amine | Secondary amines typically show a single, sharp to medium absorption band in this region.[3][6] |

| 3100-3000 | C-H Stretch | Aromatic (Pyrimidine) | Stretching of sp² C-H bonds. |

| 2950-2850 | C-H Stretch | Aliphatic (Propyl) | Stretching of sp³ C-H bonds. |

| ~1620 | N-H Bend | Primary/Secondary Amine | Scissoring vibration of the N-H bond.[6] |

| 1580-1450 | C=C, C=N Stretch | Aromatic Ring | Multiple bands are expected due to the complex vibrations of the pyrimidine ring. |

| 1250-1020 | C-N Stretch | Aliphatic Amine | C-N bond stretching vibration.[7] |

| ~1100 | C-O Stretch | Ether | Strong, characteristic absorption for the C-O-C ether linkage.[8] |

| 800-600 | C-Cl Stretch | Chloroalkene | C-Cl bond stretching vibration. |

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after analysis.

Integrated Analytical Workflow

The definitive structural confirmation of this compound is achieved not by a single technique, but by the logical integration of all spectral data. This self-validating system ensures the highest degree of confidence in the compound's identity and purity.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Characterization of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine: Solubility and Stability Profiling

Foreword: The Imperative of Early-Stage Physicochemical Characterization

In the landscape of modern drug discovery and development, the journey from a promising lead compound to a viable clinical candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability stand as gatekeepers to bioavailability, formulation feasibility, and ultimately, therapeutic efficacy. This guide focuses on a representative molecule, 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine, a substituted aminopyrimidine that embodies the structural motifs common in contemporary medicinal chemistry. While specific experimental data for this exact molecule is not extensively published, this document serves as a comprehensive methodological framework. It provides researchers, scientists, and drug development professionals with the principles and field-proven protocols required to systematically determine the aqueous and organic solubility, as well as the intrinsic stability, of this and other novel chemical entities. By explaining the causality behind experimental choices, this guide empowers researchers to not only generate robust data but also to interpret it with scientific rigor.

Part 1: Solubility Assessment - The Gateway to Biological Activity

A compound's ability to dissolve in relevant physiological and formulation media is a prerequisite for its absorption and distribution. The solubility profile dictates the potential routes of administration and informs the design of appropriate drug delivery systems. Here, we outline a systematic approach to characterizing the solubility of this compound.

Theoretical Underpinnings and Solvent Selection Rationale

The structure of this compound—featuring a heterocyclic aromatic core, a halogen substituent, and a flexible ether-amine side chain—suggests a nuanced solubility profile. The pyrimidine core and amine functionality can act as hydrogen bond acceptors and donors, respectively, potentially conferring some aqueous solubility. Conversely, the chlorophenyl moiety and the propyl chain introduce lipophilicity.

The choice of solvents should be strategic, encompassing a range of polarities and proticities to construct a comprehensive profile.

-

Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): These are critical for mimicking physiological conditions, from the gastric environment to intestinal and blood plasma pH. The amine group's potential for protonation makes its solubility highly pH-dependent.

-

Organic Solvents:

-

Protic Solvents (e.g., Methanol, Ethanol): Capable of hydrogen bonding, these solvents are often good general-purpose solvents for compounds with H-bond donors/acceptors.

-

Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): These can dissolve a wide range of compounds through dipole-dipole interactions. DMSO is a common choice for creating high-concentration stock solutions.

-

Non-polar Solvents (e.g., Dichloromethane, Toluene): Solubility in these solvents indicates the degree of lipophilicity.

-

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

Two primary forms of solubility are assessed: kinetic and thermodynamic. Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (e.g., in DMSO), precipitates in an aqueous medium. Thermodynamic solubility is the true equilibrium concentration of the compound in a saturated solution.

Workflow for Solubility Determination

Caption: Workflow for kinetic and thermodynamic solubility assays.

Step-by-Step Protocol (Thermodynamic Solubility):

-

Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a vial containing 1 mL of the desired solvent (e.g., pH 7.4 phosphate-buffered saline).

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator at a controlled temperature (e.g., 25°C or 37°C). Allow the suspension to equilibrate for at least 24 hours to ensure saturation.

-

Phase Separation: After equilibration, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm syringe filter to remove all undissolved solid. Causality Note: Proper removal of solid is critical to avoid overestimation of solubility.

-

Quantification: Prepare a dilution series of the clear supernatant. Analyze these dilutions, alongside a standard curve prepared from a stock solution of known concentration, using a validated HPLC-UV or LC-MS method.

-

Data Reporting: Report the solubility in units of µg/mL or µM.

Data Presentation: Solubility Profile Summary

Quantitative data should be summarized in a clear, comparative format.

| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) | Classification |

| pH 1.2 Buffer | 25 | Thermodynamic | Experimental Data | e.g., Sparingly Soluble |

| pH 6.8 Buffer | 25 | Thermodynamic | Experimental Data | e.g., Slightly Soluble |

| pH 7.4 Buffer | 25 | Thermodynamic | Experimental Data | e.g., Slightly Soluble |

| Water | 25 | Thermodynamic | Experimental Data | e.g., Very Slightly Soluble |

| Methanol | 25 | Thermodynamic | Experimental Data | e.g., Soluble |

| Acetonitrile | 25 | Thermodynamic | Experimental Data | e.g., Freely Soluble |

| DMSO | 25 | Thermodynamic | Experimental Data | e.g., Very Soluble |

Part 2: Stability Assessment - Ensuring Molecular Integrity

The chemical stability of an active pharmaceutical ingredient (API) is paramount, affecting its shelf-life, potency, and safety. Forced degradation (or stress testing) is a systematic process to identify the likely degradation products and pathways of a molecule.[1] These studies are mandated by regulatory bodies like the International Conference on Harmonisation (ICH) and are crucial for developing stability-indicating analytical methods.[2][3]

Rationale for Forced Degradation Studies

Forced degradation studies deliberately expose the API to conditions more severe than accelerated stability testing.[1][4] The objectives are multi-fold:

-

To determine the intrinsic stability of the molecule.[2]

-

To identify potential degradation products and elucidate degradation pathways.[1][5]

-

To develop and validate a stability-indicating analytical method that can resolve the parent compound from all significant degradants.[5]

-

To inform formulation and packaging development to protect the drug substance.[1]

Experimental Design: Core Stress Conditions

The typical stress conditions applied are hydrolysis, oxidation, photolysis, and thermal stress.[2] A target degradation of 5-20% is generally considered optimal to ensure that primary degradants are formed without overly complex secondary degradation.[4]

Workflow for Forced Degradation Study

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medcraveonline.com [medcraveonline.com]

- 3. ajrconline.org [ajrconline.org]

- 4. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]

- 5. biomedres.us [biomedres.us]

A Technical Guide to Sourcing and Quality Verification of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine for Research Applications

Introduction: The Strategic Importance of a Core Pyrimidine Building Block

In the landscape of modern drug discovery and medicinal chemistry, pyrimidine derivatives are a cornerstone scaffold, forming the structural basis for a multitude of therapeutic agents. 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine (CAS No. 944905-31-1) is a vital bifunctional building block. Its strategic utility lies in the differential reactivity of its components: the chloropyrimidine moiety serves as a versatile electrophilic center for nucleophilic aromatic substitution (SNAr) reactions, while the secondary amine provides a point for further derivatization. This structure is particularly relevant in the synthesis of kinase inhibitors and other targeted therapeutics.

The integrity of research outcomes is directly tethered to the quality of the starting materials. For a crucial intermediate like this compound, sourcing from a reliable supplier and conducting rigorous in-house quality control are not mere procedural formalities; they are foundational to ensuring experimental reproducibility, protecting investment in downstream processes, and upholding scientific validity. This guide provides an in-depth framework for researchers, chemists, and procurement specialists to navigate the supplier landscape, establish robust quality verification protocols, and implement best practices for handling this key research chemical.

Part 1: The Commercial Supplier Landscape

Sourcing this compound involves engaging with a spectrum of vendors, from large-scale chemical manufacturers to specialized catalogue companies and virtual marketplaces. Understanding their operational models is key to aligning procurement strategy with research needs.

-

Primary Manufacturers/Custom Synthesis Labs: These organizations (e.g., ChemScene) synthesize the compound in-house.[1] They offer the highest degree of traceability and can often provide detailed batch-specific analytical data or perform custom synthesis for specific purity grades or quantities.

-

Specialty Chemical Suppliers: Companies like Sigma-Aldrich and BLD Pharm serve as distributors and, in some cases, manufacturers.[2] They provide a wide range of building blocks with varying levels of documentation. It is crucial to note that some products, especially in "early discovery" collections, may be sold "as-is," placing the onus of quality verification entirely on the buyer.

-

Chemical Marketplaces: Platforms like ChemicalBook and PubChem aggregate listings from numerous global suppliers.[3][4][5] While useful for price and availability comparisons, due diligence is required to vet the ultimate source of the material.

Table 1: Key Supplier Evaluation Criteria

| Parameter | Description & Strategic Importance | Red Flags |

| Purity Specification | The stated purity, typically ≥95% or ≥98% by HPLC or NMR. Higher purity minimizes interference from structurally related impurities in sensitive biological assays or complex synthetic steps. | Vague specifications (e.g., "crude grade"); absence of the analytical method used for purity determination. |

| Analytical Documentation | Availability of a batch-specific Certificate of Analysis (CoA) with detailed analytical data (¹H NMR, LC-MS, HPLC). A CoA is a testament to a supplier's quality management system.[6][7] | Generic, non-batch-specific CoAs; refusal or inability to provide spectral data upon request. |

| Available Quantities | Research (mg to g) vs. scale-up (kg) quantities. Ensures a consistent supply chain as a project progresses from discovery to development. | Inability to provide larger quantities or custom synthesis options, indicating a limited supply chain. |

| Lead Time & Stock Status | Time from order to delivery. "In Stock" vs. "Lead Time" items can significantly impact project timelines. | Frequent backorders or extended, unreliable lead times for catalogue items. |

| Technical Support | Access to qualified chemists or technical personnel to discuss product specifications, stability, or handling. | Non-responsive or unknowledgeable customer service. |

Part 2: A Framework for Ensuring Reagent Quality: The Self-Validating Protocol

Trust, but verify. This principle is paramount. The supplier's Certificate of Analysis provides a baseline, but independent verification is the cornerstone of experimental reproducibility. The following workflow outlines a self-validating system for incoming quality control (QC).

Experimental Protocol 1: Definitive Structural and Purity Analysis

Causality: This protocol combines three orthogonal analytical techniques (NMR, MS, HPLC) to create a self-validating loop. NMR confirms the chemical structure, MS validates the molecular weight, and HPLC quantifies the purity, ensuring the material is both the correct compound and clean enough for use.

A. ¹H and ¹³C NMR Spectroscopy – The Structural Blueprint

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure complete dissolution.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a ≥400 MHz spectrometer.

-

Data Interpretation:

-

Confirm Structural Motifs: Verify the presence of all expected signals: the pyrimidine ring protons, the distinct methylene groups of the methoxypropyl chain (-CH₂-O-, -CH₂-N-, -CH₂-), the methoxy singlet (-OCH₃), and the N-H proton.

-